2-(3-Nitroanilino)acetohydrazide

説明

2-(3-Nitroanilino)acetohydrazide is an organic compound with the chemical formula C8H9N3O3S and a molecular weight of 227.24 g/mol . It is a solid powder that is insoluble in water but soluble in organic solvents such as methanol, chloroform, and dichloromethane . This compound is known for its chemical reactivity and potential to cause irritation to the eyes, skin, and respiratory system .

準備方法

2-(3-Nitroanilino)acetohydrazide is typically synthesized through a multi-step process involving the reaction of nitroaniline and N-acetylhydrazine . The synthetic route generally involves the following steps:

Condensation Reaction: Nitroaniline is reacted with ethyl acetate to form 2-(3-nitroanilino)ethyl acetate.

Hydrazide Formation: The resulting compound is then reacted with acetaldehyde hydrazine to form this compound.

化学反応の分析

2-(3-Nitroanilino)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Synthesis of 2-(3-Nitroanilino)acetohydrazide

The synthesis of this compound typically involves the reaction of 3-nitroaniline with acetohydrazide. Various methods have been reported for the synthesis of hydrazone derivatives, often employing different solvents and reaction conditions to optimize yield and purity. For instance, the reaction can be conducted under reflux conditions using ethanol as a solvent, which has been shown to yield satisfactory results in terms of both yield and product quality .

Reaction Scheme

The general reaction scheme for synthesizing this compound can be outlined as follows:

- Starting Materials : 3-Nitroaniline and acetohydrazide.

- Reaction Conditions : Reflux in ethanol or other suitable solvents.

- Product Formation : this compound.

The yield of this reaction can vary based on the specific conditions used, with reported yields ranging from moderate to high depending on the optimization of parameters such as temperature and time .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For example, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The presence of the nitro group is believed to enhance these effects by facilitating interactions with cellular targets.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been documented in several studies. This makes it a candidate for further development as an antibacterial agent .

Other Biological Activities

The compound may also exhibit other biological activities, such as anti-inflammatory and antioxidant effects. These properties are attributed to its ability to scavenge free radicals and modulate inflammatory pathways, which could make it useful in treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study investigating the anticancer properties of this compound involved testing its effects on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential use as a chemotherapeutic agent. The mechanism was further explored through assays measuring apoptosis markers, confirming that the compound induces programmed cell death in targeted cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing notable zones of inhibition compared to control groups. This study highlighted its potential application in developing new antibiotics amid rising antibiotic resistance .

作用機序

The mechanism of action of 2-(3-Nitroanilino)acetohydrazide involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form amines, which can then interact with various biological molecules. The hydrazide group can form hydrazones with carbonyl compounds, leading to the formation of stable derivatives . These interactions can affect molecular pathways and biological processes, making this compound useful in research and development.

類似化合物との比較

2-(3-Nitroanilino)acetohydrazide can be compared with other similar compounds such as:

2-(4-Nitroanilino)acetohydrazide: Similar structure but with the nitro group in the para position.

2-(3-Aminoanilino)acetohydrazide: Similar structure but with an amino group instead of a nitro group.

2-(3-Methoxyanilino)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group in the meta position, which influences its chemical behavior and applications.

生物活性

2-(3-Nitroanilino)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This compound's structure, characterized by a nitro group and an aniline moiety, suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research.

- Chemical Formula : CHNO

- Molecular Weight : 198.19 g/mol

- CAS Number : 36107-14-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that may bind covalently to cellular macromolecules.

Key Mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and reduced proliferation in cancer cells.

- DNA Interaction : Studies suggest that this compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its antitumor activity.

Antitumor Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant antitumor potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA intercalation |

| HL-60 | 20 | Kinase inhibition |

| A549 | 25 | Apoptosis induction |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 64 to 256 µg/mL depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Case Studies

-

Study on Antitumor Activity :

- A study conducted by Joksimović et al. (2016) explored the cytotoxic effects of various hydrazone derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines compared to normal cells, highlighting its selective toxicity.

-

Study on Antibacterial Properties :

- Research published in the Journal of Medicinal Chemistry assessed the antibacterial properties of hydrazone derivatives. It was found that the presence of nitro groups enhanced the antimicrobial activity due to increased electron affinity, facilitating interactions with bacterial membranes.

特性

IUPAC Name |

2-(3-nitroanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLQXOCLNXQNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

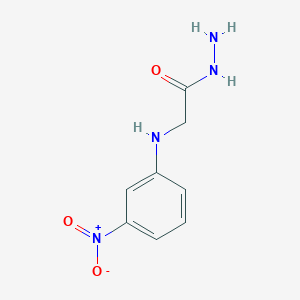

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332445 | |

| Record name | 2-(3-nitroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36107-14-9 | |

| Record name | 2-(3-nitroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。